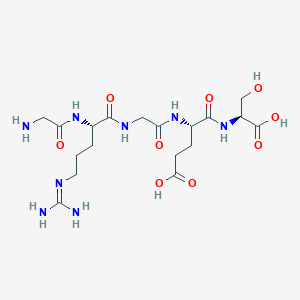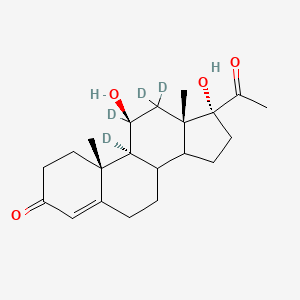
21-Desoxycortisol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a naturally occurring endogenous steroid related to cortisol and is formed as a metabolite from 17α-hydroxyprogesterone via the enzyme 11β-hydroxylase . The deuterium labeling is used to trace and study the metabolic pathways and pharmacokinetics of the compound in various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 21-Desoxycortisol-d4 involves the incorporation of deuterium atoms into the 21-Desoxycortisol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of 21-Desoxycortisol can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to incorporate deuterium atoms into the molecule.
Biotransformation: Employing microbial or enzymatic systems to introduce deuterium atoms into the steroid backbone.
Analyse Des Réactions Chimiques
21-Desoxycortisol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 21-Desoxycortisone-d4 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield this compound alcohol using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
21-Desoxycortisol-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for the tracing of the compound’s metabolic pathways and its distribution in biological systems.
Biomarker for Congenital Adrenal Hyperplasia: It is used as a biomarker for diagnosing and monitoring congenital adrenal hyperplasia due to 21-hydroxylase deficiency.
Drug Development: The compound is used in the development of new drugs targeting the adrenal steroidogenesis pathway.
Endocrine Research: It is employed in studies investigating the role of adrenal steroids in various physiological and pathological conditions.
Mécanisme D'action
21-Desoxycortisol-d4 exerts its effects by interacting with the enzyme 11β-hydroxylase (CYP11B1), which catalyzes the conversion of 17α-hydroxyprogesterone to 21-Desoxycortisol. This interaction is crucial for the biosynthesis of cortisol and other corticosteroids. The deuterium labeling does not significantly alter the compound’s mechanism of action but allows for detailed studies of its metabolic fate .
Comparaison Avec Des Composés Similaires
21-Desoxycortisol-d4 can be compared with other similar compounds such as:
21-Desoxycortisol: The non-deuterated analog, which is also a metabolite of 17α-hydroxyprogesterone and has similar biological functions.
11-Deoxycortisol: Another corticosteroid metabolite involved in the biosynthesis of cortisol, but with different hydroxylation patterns.
The uniqueness of this compound lies in its deuterium labeling, which allows for precise tracing and analysis in scientific research .
Propriétés
Formule moléculaire |
C21H30O4 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
(9S,10R,11S,13S,17R)-17-acetyl-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15?,16?,17-,18+,19-,20-,21-/m0/s1/i11D2,17D,18D |
Clé InChI |
LCZBQMKVFQNSJR-DPSXKUOISA-N |
SMILES isomérique |
[2H][C@]12C(CCC3=CC(=O)CC[C@@]31C)C4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)C)O |
SMILES canonique |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


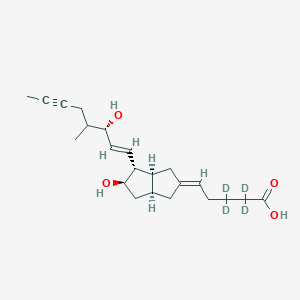








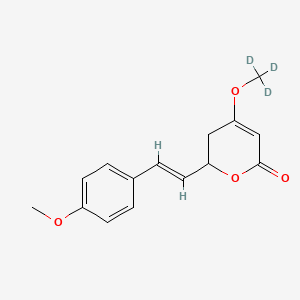

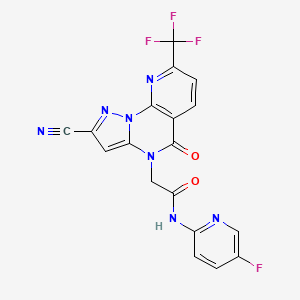
![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
